molecular formula C10H12N2O B15243201 N'-hydroxy-2,3-dihydro-1H-indene-2-carboximidamide

N'-hydroxy-2,3-dihydro-1H-indene-2-carboximidamide

Cat. No.: B15243201
M. Wt: 176.21 g/mol
InChI Key: YQKXDVDSZRSKJG-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

N'-hydroxy-2,3-dihydro-1H-indene-2-carboximidamide

InChI

InChI=1S/C10H12N2O/c11-10(12-13)9-5-7-3-1-2-4-8(7)6-9/h1-4,9,13H,5-6H2,(H2,11,12)

InChI Key

YQKXDVDSZRSKJG-UHFFFAOYSA-N

Isomeric SMILES

C1C(CC2=CC=CC=C21)/C(=N/O)/N

Canonical SMILES

C1C(CC2=CC=CC=C21)C(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2,3-dihydro-1H-indene-2-carboximidamide typically involves organic synthesis techniques. One common method includes the reaction of 2,3-dihydro-1H-indene-2-carboxylic acid with hydroxylamine under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of N’-hydroxy-2,3-dihydro-1H-indene-2-carboximidamide may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2,3-dihydro-1H-indene-2-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N’-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid, while reduction could produce N’-hydroxy-2,3-dihydro-1H-indene-2-carboxamide .

Scientific Research Applications

N’-hydroxy-2,3-dihydro-1H-indene-2-carboximidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-hydroxy-2,3-dihydro-1H-indene-2-carboximidamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N'-hydroxy-2,3-dihydro-1H-indene-2-carboximidamide
  • CAS No.: 765852-20-8
  • Molecular Formula : C₉H₁₁N₃O
  • Molecular Weight : 177.21 g/mol
  • Structural Features: The compound consists of a bicyclic indene core with a carboximidamide group (-C(=NH)NHOH) attached at the 2-position.

Structural Analogues with Varying Substituent Positions

Table 1: Positional Isomers on the Indene Core
Compound Name CAS No. Substituent Position Molecular Formula Molecular Weight (g/mol) Key Differences
This compound 765852-20-8 2-position C₉H₁₁N₃O 177.21 Reference compound
N'-hydroxy-2,3-dihydro-1H-indene-1-carboximidamide 141101-19-1 1-position C₉H₁₁N₃O 177.21 Altered regiochemistry affects steric and electronic properties
N'-Hydroxy-2,3-dihydro-1H-indene-5-carboximidamide 1563736-57-1 5-position C₉H₁₁N₃O 177.21 Distal substitution may reduce ring strain and modify solubility

Implications :

  • Electronic Effects : The 5-position isomer (1563736-57-1) places the carboximidamide group in a less conjugated region, possibly altering its acidity compared to the 2-position derivative .

Analogues with Heterocyclic Core Modifications

Table 2: Core Heterocycle Variants
Compound Name CAS No. Core Structure Molecular Formula Molecular Weight (g/mol) Key Differences
N'-Hydroxy-2,3-dihydro-1-benzofuran-2-carboximidamide 1564169-92-1 Benzofuran C₉H₁₀N₂O₂ 178.19 Oxygen atom replaces one carbon in the fused ring, increasing polarity
(Z)-N'-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide 1160485-45-9 Pyrimidine dione C₅H₅N₄O₃ 169.12 Additional carbonyl groups enhance hydrogen-bonding capacity and acidity

Implications :

  • Polarity and Solubility : The benzofuran derivative (1564169-92-1) has higher oxygen content, likely improving aqueous solubility compared to the indene-based compound .
  • Biological Activity : The pyrimidine dione analogue (1160485-45-9) may exhibit enhanced interactions with biological targets (e.g., enzymes) due to its planar, conjugated system .

Functional Group Derivatives

Table 3: Modifications to the Carboximidamide Group
Compound Name CAS No. Functional Group Molecular Formula Molecular Weight (g/mol) Key Differences
This compound 765852-20-8 -C(=NH)NHOH C₉H₁₁N₃O 177.21 Reference compound
2-Methyl-2,3-dihydro-1H-inden-2-amine hydrochloride 91817-66-2 -NH₂ (amine) C₁₀H₁₄ClN 183.68 Basic amine group replaces carboximidamide, altering pH-dependent reactivity
2,3-dihydro-1H-indene-2-carbaldehyde 37414-44-1 -CHO (aldehyde) C₁₀H₁₀O 146.19 Aldehyde group introduces electrophilicity, enabling condensation reactions

Implications :

  • Reactivity : The aldehyde derivative (37414-44-1) is more reactive in nucleophilic additions compared to the carboximidamide, which is stabilized by resonance .
  • Pharmacological Potential: The amine hydrochloride (91817-66-2) could serve as a precursor for cationic drugs, whereas the carboximidamide’s hydroxyimino group may confer metal-chelating properties .

Biological Activity

N'-hydroxy-2,3-dihydro-1H-indene-2-carboximidamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

This compound belongs to a class of compounds known for their diverse biological activities. Its structure allows for interactions with various biological targets, including enzymes and receptors.

The mechanism of action of this compound involves its ability to modulate biological pathways through selective binding to specific molecular targets. This interaction can lead to either inhibition or activation of biochemical processes, which is crucial for its therapeutic potential.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibitory properties. It has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects in various disease models.

Antitumor Activity

In vitro studies have demonstrated that this compound possesses antitumor properties. For instance, treatment with this compound resulted in a significant reduction in the viability of cancer cell lines such as MDA-MB-231, a model for triple-negative breast cancer. The compound decreased cell viability by approximately 55% at a concentration of 10 μM after three days of treatment .

Antiviral Properties

Preliminary findings suggest that this compound may also exhibit antiviral activity. Studies have indicated that it can inhibit viral replication processes, although further research is needed to elucidate the specific mechanisms involved.

Study 1: Antitumor Efficacy

A systematic study evaluated the antitumor efficacy of this compound using both in vitro and in vivo models. In vitro assays showed a dose-dependent decrease in cell viability across various cancer cell lines. In vivo studies using xenograft models indicated that administration of the compound significantly reduced tumor size without notable toxicity .

Study 2: Enzyme Interaction

Another study focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The compound was found to selectively inhibit these enzymes, leading to altered metabolic profiles in treated cells. This suggests its potential utility in metabolic disorders .

Data Summary

Biological Activity Effect Concentration Tested Model
Antitumor55% reduction in cell viability10 μMMDA-MB-231 (in vitro)
Enzyme InhibitionSelective inhibitionVariesVarious enzyme assays
AntiviralInhibition of viral replicationTBDViral models

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